2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane

Overview

Description

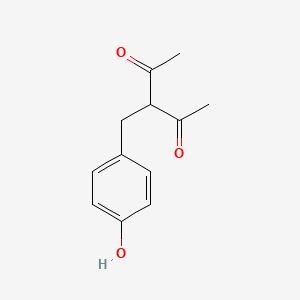

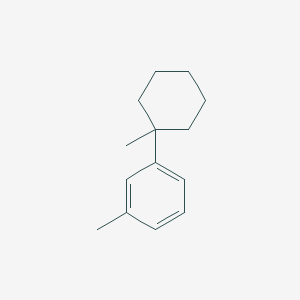

The compound "2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane" is a chemically interesting molecule due to its oxirane ring and the presence of phenyl and trifluoromethyl groups. This structure suggests potential reactivity and applications in polymer chemistry, medicinal chemistry, and materials science. The trifluoromethyl group, in particular, is known to impart unique physical and chemical properties to molecules, such as increased lipophilicity and metabolic stability .

Synthesis Analysis

The synthesis of oxirane derivatives can be complex, as demonstrated by the synthesis of related compounds. For instance, the preparation of oxirane 3, a crucial intermediate for azole antifungal drugs, was achieved in two steps from 1H-1,2,4-triazole and 2,4-difluoro-α-chloroacetophenone, followed by treatment with trimethylsulfoxonium iodide . Similarly, the synthesis of phenylalkyloxirane carboxylic acid derivatives involved the introduction of substituents like Cl or CF3 on the phenyl ring, which significantly affected the biological activity of the compounds . These methods could potentially be adapted for the synthesis of "this compound," although specific details of its synthesis are not provided in the papers.

Molecular Structure Analysis

The molecular structure of oxirane derivatives is crucial for their reactivity and properties. For example, the crystal structure of a related oxirane compound showed a stepped conformation with nearly parallel triazole and phenyl rings, and the packing was dominated by weaker interactions such as C–H···N, C–H···F, and F···F contacts . These structural features are important for understanding the behavior of "this compound" in various chemical contexts.

Chemical Reactions Analysis

Oxirane rings are known to undergo various chemical reactions, including ring-opening polymerization and rearrangements. For instance, a 2,3-disubstituted oxirane was polymerized to afford a polymer with a stiff, stretched conformation, potentially forming a hetero π-stacked structure . Additionally, rearrangements of aryl- and ethenyl-substituted oxiranes have been used to synthesize optically active alcohols, which are valuable in medicinal chemistry . These reactions highlight the potential reactivity of "this compound" in forming polymers or other valuable compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxirane derivatives can be influenced by their substituents. For example, the presence of trifluoromethyl groups can affect the molecule's electronic properties, as seen in the structural studies of trifluoromethyl-substituted oxadiazoles . Additionally, the interaction of oxirane derivatives with other reagents can be influenced by the electronic effects of substituents, as seen in the case of (trifluoromethoxy)phenyllithiums, where the nucleophilicity was affected by fluorine-lithium interactions . These insights are relevant for predicting the behavior of "this compound" in various environments and reactions.

Scientific Research Applications

Synthesis of Enantiomerically Pure Compounds :

- The reduction of ethyl trifluoropyruvate leads to rac-trifluorolactic acid, which is resolved to produce enantiomerically pure trifluorolactic acids. These are then converted into (R)- and (S)-(trifluoromethyl)oxirane, which can be used to synthesize other enantiomerically pure compounds (Bussche-Hünnefeld, Cescato, & Seebach, 1992).

Synthesis of Hypoglycemic Agents :

- A series of 2-(phenylalkyl)oxirane-2-carboxylic acids have been synthesized and studied for their hypoglycemic activity, demonstrating significant blood glucose-lowering activities in rats (Eistetter & Wolf, 1982).

Ring-Opening Polymerization :

- 2-Ethoxycarbonyl-3-phenyloxirane was investigated in the context of polymerization, revealing its failure to polymerize, leading only to small molecules including cyclic compounds. This suggests its potential application in controlled polymerization processes (Merlani et al., 2015).

Mechanistic Studies in Organic Chemistry :

- Studies on the reaction mechanisms involving oxiranes, like 2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane, have been conducted to understand their behavior in various chemical reactions, such as in the formation of oxirane, ethanal, and nitric acid (Pérez-Casany et al., 1998).

Electrocatalytic Oxidation Studies :

- Research on the electrocatalytic oxidation properties of oxiranes in the presence of chloride ions has been explored, providing insights into their potential application in electrochemistry (Jirkovsky et al., 2011).

Synthesis of Cholesteryl Ester Transfer Protein Inhibitors :

- The compound has been used in the regiospecific and diastereoselective ring-opening of optically pure (S)-(−)-2-(trifluoromethyl)oxirane, leading to the synthesis of a potent cholesteryl ester transfer protein (CETP) inhibitor (Li et al., 2010).

properties

IUPAC Name |

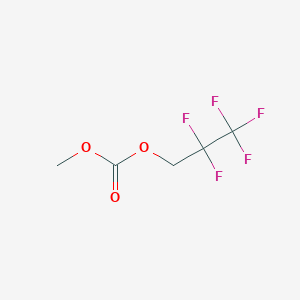

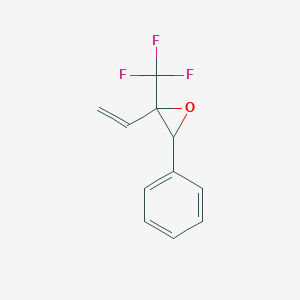

2-ethenyl-3-phenyl-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c1-2-10(11(12,13)14)9(15-10)8-6-4-3-5-7-8/h2-7,9H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCHCVYVBILPZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(C(O1)C2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80436020 | |

| Record name | 2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191591-48-7 | |

| Record name | 2-Ethenyl-3-phenyl-2-(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80436020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Oxybis[4-(tridecafluorohexyl)benzene]](/img/structure/B3031123.png)

![Methyl 4-cyanobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3031126.png)